(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid
Overview
Description
The compound “(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid” is a chemical of interest in proteomics research . It has a molecular weight of 310.35 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.35 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Metabolic and Toxicological Studies
Metabolic Pathways and Efficacy : Studies on compounds structurally related to "(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-acetic acid" have been conducted to understand their metabolic pathways and efficacy in different contexts. For instance, research on thiopurinol, a compound with a thiol group similar to the one in the queried chemical, has shown its potential as a potent inhibitor of uric acid synthesis, demonstrating clinical efficacy in treating gout without the expected increase in xanthine and hypo-xanthine levels, suggesting a mechanism of action other than xanthine oxidase inhibition (Grahame, Simmonds, Cadenhead, & Dean, 1974).
Toxicology and Safety : The toxicological aspects of related compounds have also been a focus. For instance, the ingestion of high concentrations of acetic acid, a simple carboxylic acid, has been reported to cause severe health issues, underscoring the importance of understanding the safety profiles of chemical compounds and their metabolites (Ratcliffe, Baker, & Smith, 2018).
Pharmaceutical Applications
Drug Metabolism : Research has identified specific metabolites of etridiazole, a compound with some structural resemblance to the queried chemical, in the urine of rats and humans. This highlights the significance of understanding the metabolism of pharmaceutical agents and the potential for developing biomarkers for biological monitoring (Welie, Mensert, Duyn, & Vermeulen, 2005).
Dermatological Applications
Skin Depigmentation : Methimazole, an inhibitor of melanin production structurally related to thiazole derivatives, has been explored for its skin depigmentation effects. This research indicates the potential for developing new treatments for hyperpigmentation disorders, demonstrating the versatility of thiazole compounds in medical applications (Kasraee, Handjani, Parhizgar, Omrani, Fallahi, Amini, Nikbakhsh, Tran, Hügin, Sorg, & Saurat, 2005).
Future Directions
properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYIQWKYXNCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=S)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990342 | |
Record name | (4-Hydroxy-2-sulfanylidene-2,5-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid | |
CAS RN |
701-23-5 | |
Record name | 4-Oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxy-2-sulfanylidene-2,5-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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